Coordinate Anionic vs. Cationic Polymerization: Yield and Molecular Weight Control
BBOx (reported as OxBr) polymerizes with 5 mol% BnOAD in toluene at 25 °C to afford high-molecular-weight poly(OxBr) in moderate yield over 24 h. Addition of the Lewis acid MAD accelerates the polymerization to a nearly quantitative polymer yield within 24 h. In sharp contrast, conventional cationic polymerization using BF3·OEt2 produces only low-molecular-weight poly(OxBr) accompanied by a substantial amount of cyclic tetramer byproduct [1]. The simplest unsubstituted oxetane fails to polymerize at all under the same BnOAD conditions [1].
| Evidence Dimension | Polymerization yield and product quality |
|---|---|
| Target Compound Data | BBOx (OxBr): Nearly quantitative yield of high-MW polymer with BnOAD + MAD; moderate yield with BnOAD alone |
| Comparator Or Baseline | BBOx with BF3·OEt2 (cationic): Low-MW polymer + substantial cyclic tetramer; Unsubstituted oxetane with BnOAD: Polymerization fails |
| Quantified Difference | Quantitative yield (BnOAD + MAD) vs. failure (unsubstituted oxetane); high-MW linear polymer vs. low-MW + cyclic tetramer (BF3 system) |
| Conditions | 5 mol% BnOAD, toluene, 25 °C, 24 h; with/without MAD additive; BF3·OEt2 as comparator initiator |
Why This Matters
This demonstrates that BBOx uniquely enables coordinate anionic ring-opening polymerization to high-MW linear polymer, a capability absent in unsubstituted oxetane and poorly served by conventional cationic methods—critical for producing well-defined polyether architectures.
- [1] Kanoh, S., Takemura, A., Fukuda, K.-I., Chinwanicharoen, C., & Motoi, M. (2004). Coordinate anionic ring-opening polymerization of oxetanes with aluminum benzyl alcoholate bis(2,6-di-tert-butyl-4-methylphenolate). Journal of Polymer Science Part A: Polymer Chemistry, 42(18), 4570–4579. View Source
